25,26-Dihydroxyvitamin D3

Catalog No.
S653984
CAS No.
29261-12-9
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25,26-Dihydroxyvitamin D3

CAS Number

29261-12-9

Product Name

25,26-Dihydroxyvitamin D3

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1

InChI Key

QOWCBCXATJITSI-ZLNGONTQSA-N

SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

25,26-dihydroxycholecalciferol, 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25R)-isomer, 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25S)-isomer, 25,26-dihydroxycholecalciferol, (3beta-6Z)-isomer, 25,26-dihydroxyvitamin D3

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Metabolism and Formation:

25,26-Dihydroxycholecalciferol (25,26-DHCC), also known as 25,26-dihydroxyvitamin D3, is a metabolite of vitamin D3 (cholecalciferol). Vitamin D3 is obtained through sun exposure or dietary intake and undergoes several enzymatic modifications before becoming biologically active. The kidneys are the primary site for the conversion of vitamin D3 to 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), the most active form of vitamin D []. However, research suggests that the kidneys can also produce 25,26-DHCC, particularly in situations of high vitamin D intake [].

Biological Activity:

The primary area of research on 25,26-DHCC focuses on its potential role in calcium homeostasis. Studies have shown that 25,26-DHCC, like 1,25-(OH)2D3, can stimulate intestinal calcium absorption in animals with vitamin D deficiency [, ]. However, unlike 1,25-(OH)2D3, 25,26-DHCC appears to have minimal effects on bone calcium mobilization [, ]. This suggests that 25,26-DHCC might act as a selective modulator of intestinal calcium absorption, potentially offering therapeutic benefits without the associated risks of bone resorption sometimes seen with high 1,25-(OH)2D3 levels.

25,26-Dihydroxyvitamin D3, also known as 25,26-dihydroxycholecalciferol, is a metabolite of vitamin D3 that is formed in the body through enzymatic processes. It is produced primarily in the kidneys and is involved in the metabolism of calcium and phosphate. This compound features two hydroxyl groups at the 25 and 26 positions of the vitamin D3 molecule, which contributes to its biological activity and potential therapeutic applications.

The mechanism of action of 25,26-Dihydroxycholecalciferol is not fully understood. However, studies suggest it might play a role in intestinal calcium absorption, similar to other vitamin D metabolites []. One study using vitamin D-deficient rats showed that 25,26-Dihydroxycholecalciferol could increase calcium absorption in the intestines, but only under conditions of calcium deficiency []. This suggests a potential supplementary role alongside the more potent effects of 1,25-dihydroxyvitamin D3 (calcitriol), the primary active form of vitamin D.

The formation of 25,26-dihydroxyvitamin D3 occurs via hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP24A1. This enzyme facilitates the conversion of 25-hydroxyvitamin D3 into its active forms through a series of oxidation reactions. The chemical structure can be represented as follows:

  • Chemical Formula: C27H44O3
  • Molecular Weight: 416.65 g/mol

The specific chemical reaction for its synthesis can be summarized as:

25 hydroxyvitamin D3CYP24A125 26 dihydroxyvitamin D3\text{25 hydroxyvitamin D3}\xrightarrow{\text{CYP24A1}}\text{25 26 dihydroxyvitamin D3}

25,26-Dihydroxyvitamin D3 exhibits biological activities that influence calcium homeostasis and bone metabolism. It has been shown to enhance intestinal calcium absorption and mobilization from bone tissue. Although it is less biologically active compared to its parent compound, 1,25-dihydroxyvitamin D3 (calcitriol), it still plays a role in maintaining calcium levels in the bloodstream.

The synthesis of 25,26-dihydroxyvitamin D3 can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing cytochrome P450 enzymes such as CYP24A1 to catalyze the hydroxylation of 25-hydroxyvitamin D3.
  • Chemical Synthesis: Laboratory methods have been developed for the stereoselective synthesis of this compound using organocatalytic reactions and asymmetric aldol reactions .

25,26-Dihydroxyvitamin D3 has several potential applications:

  • Nutraceuticals: It can be used as a dietary supplement to support bone health and calcium metabolism.
  • Pharmaceuticals: Research is ongoing into its therapeutic effects on conditions such as osteoporosis and other metabolic bone diseases.
  • Research Tool: It serves as a valuable compound for studying vitamin D metabolism and its biological effects.

Studies have indicated that 25,26-dihydroxyvitamin D3 interacts with various receptors and proteins involved in calcium transport and metabolism. Its role in modulating gene expression related to calcium homeostasis has been explored, although it does not bind to the vitamin D receptor with the same affinity as calcitriol

Several compounds are structurally and functionally similar to 25,26-dihydroxyvitamin D3. Here are some notable examples:

Compound NameChemical StructureBiological ActivityKey Differences
1,25-Dihydroxyvitamin D3C27H44O3Active form of vitamin D; regulates calcium levelsMore potent than 25,26-dihydroxyvitamin D3
24,25-Dihydroxyvitamin D3C27H44O4Inactive metabolite; potential role in excretionLacks significant biological activity compared to 25,26-Dihydroxyvitamin D3
25-Hydroxyvitamin D3C27H44O2Precursor to active forms; involved in vitamin D metabolismPrecedes 25,26-dihydroxyvitamin D3 in metabolic pathway

Each of these compounds plays a distinct role in vitamin D metabolism and exhibits unique interactions within biological systems. The uniqueness of 25,26-dihydroxyvitamin D3 lies in its specific hydroxylation pattern and its moderate biological activity compared to more potent metabolites like calcitriol.

XLogP3

5.1

Appearance

Solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

25,26-dihydroxycholecalciferol

Dates

Modify: 2023-08-15

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